molecular formula C28H41NO4 B1241077 IT-143B

IT-143B

Cat. No.: B1241077
M. Wt: 455.6 g/mol
InChI Key: QDBZGOIMALIBKV-JXOBDNEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: IT-143B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

    Piericidin A: Another member of the piericidin class, known for its antibiotic properties.

    Piericidin B: Similar to IT-143B, with antifungal and antibacterial activities.

    Piericidin C: Exhibits similar biological activities but differs in its chemical structure.

Uniqueness of this compound: this compound is unique due to its higher homologue structure, which contributes to its enhanced biological activity against a broader range of microorganisms and cancer cells . Its rarity and the difficulty in obtaining it have limited its exploration, making it a valuable compound for further research .

Properties

Molecular Formula

C28H41NO4

Molecular Weight

455.6 g/mol

IUPAC Name

2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

InChI

InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31)/b13-11+,18-10+,19-14+,20-17+,21-16+

InChI Key

QDBZGOIMALIBKV-JXOBDNEFSA-N

SMILES

CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O

Isomeric SMILES

C/C=C(\C)/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O

Canonical SMILES

CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O

Synonyms

IT 143-B
IT-143-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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